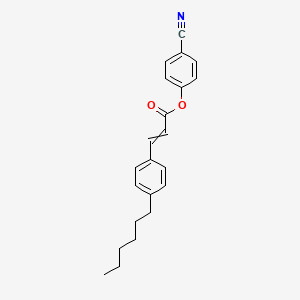
4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate is an organic compound with the molecular formula C18H19NO2. This compound is characterized by the presence of a cyanophenyl group and a hexylphenyl group connected through a prop-2-enoate linkage. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate typically involves the esterification of 3-(4-hexylphenyl)prop-2-enoic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Cyanobenzoic acid and 3-(4-hexylphenyl)propanoic acid.
Reduction: 4-Cyanophenyl 3-(4-hexylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-cyanocinnamate: Similar in structure but with a methyl ester group instead of a hexylphenyl group.
3-(4-Hydroxyphenyl)prop-2-enal: Contains a hydroxyphenyl group instead of a cyanophenyl group.
Uniqueness
4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate is unique due to the presence of both cyanophenyl and hexylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
56131-59-0 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 3-(4-hexylphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-5-6-18-7-9-19(10-8-18)13-16-22(24)25-21-14-11-20(17-23)12-15-21/h7-16H,2-6H2,1H3 |
Clé InChI |
YRJMUCFWEGHFQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



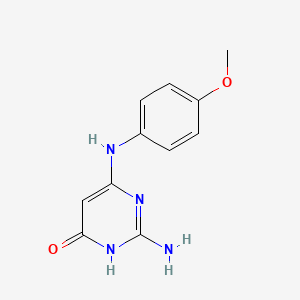
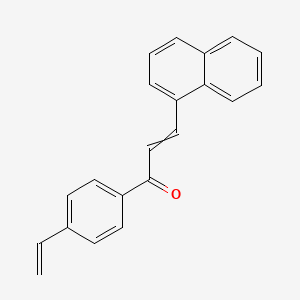

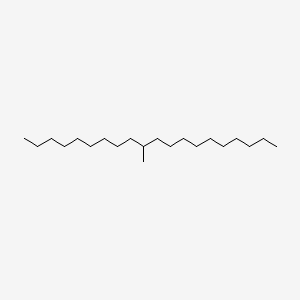
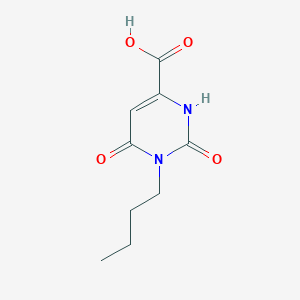

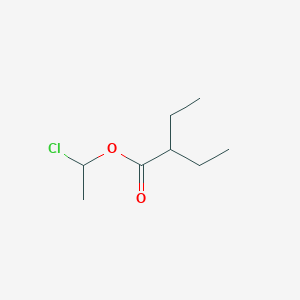
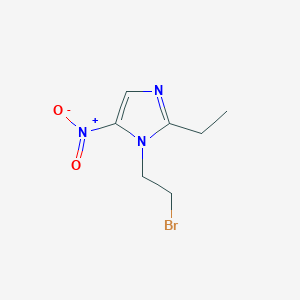
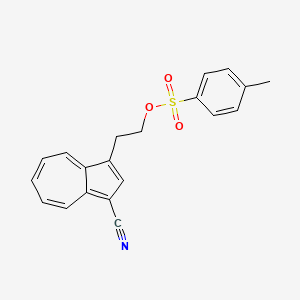
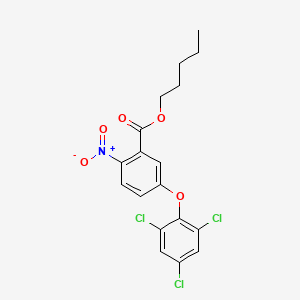
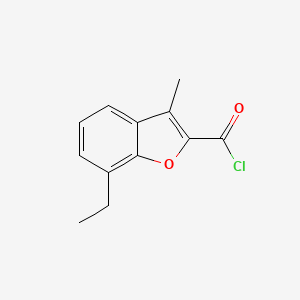
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
